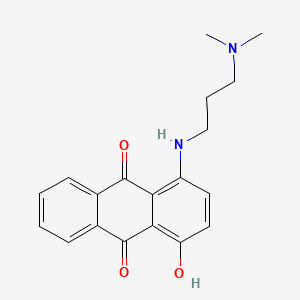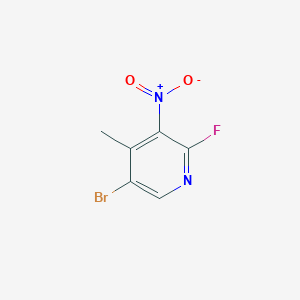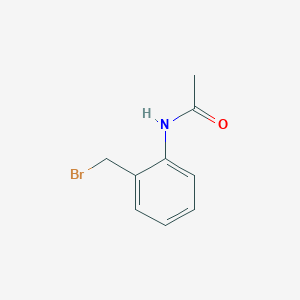
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a hexyl(methyl)amino group attached to a phenyl ring, and two hydroxyl groups on the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Synthesis of the Aryl Halide:
- The starting material, 4-bromoaniline, is reacted with hexyl(methyl)amine to form 4-(hexyl(methyl)amino)aniline.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and catalyst (e.g., palladium acetate).
- Step 2: Suzuki-Miyaura Coupling:
- The synthesized 4-(hexyl(methyl)amino)aniline is then coupled with 1,4-dihydroxyanthraquinone using a palladium catalyst.
- Reaction conditions: Solvent (e.g., toluene), base (e.g., potassium carbonate), and temperature (e.g., 100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl groups can be oxidized to form quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- The compound can be reduced to form hydroquinones.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The amino group can undergo substitution reactions to form different derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
- Used in drug development and formulation studies.
- Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
- Molecular Targets:
- The compound can interact with enzymes, receptors, and DNA.
- It may inhibit specific enzymes involved in metabolic pathways.
- Pathways Involved:
- The compound can modulate signaling pathways related to cell growth and apoptosis.
- It may induce oxidative stress and affect cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-(4-(Hexylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Methylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Dimethylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hexyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
89132-73-0 |
|---|---|
Formule moléculaire |
C27H27NO4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[4-[hexyl(methyl)amino]phenyl]-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C27H27NO4/c1-3-4-5-8-15-28(2)18-13-11-17(12-14-18)21-16-22(29)23-24(27(21)32)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-14,16,29,32H,3-5,8,15H2,1-2H3 |
Clé InChI |
FKYQPIVIQMGYFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



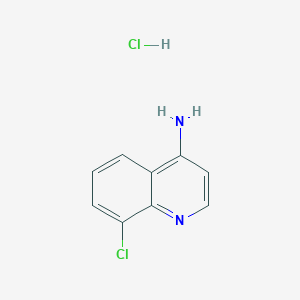
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
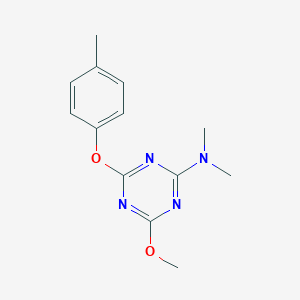
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
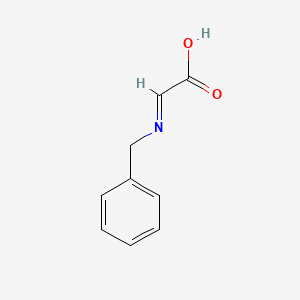
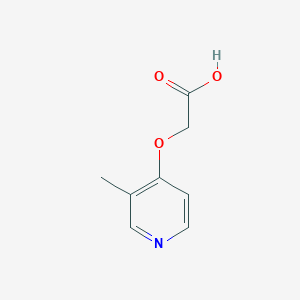
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)
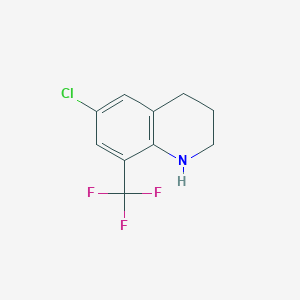

![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
